molecular formula C17H13N3O B7453764 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone

2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone

Cat. No.: B7453764
M. Wt: 275.30 g/mol
InChI Key: NTHVDZVSPRGRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone, also known as DIQM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of quinoxaline derivatives and has shown promise in various biological applications.

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, this compound has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has several advantages for use in lab experiments. It is a stable compound that can be synthesized easily and efficiently. Additionally, it has shown promising results in various biological applications. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which can hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for research on 2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone. One area of research could be to further investigate its mechanism of action, which can help in the development of more effective therapeutic agents. Additionally, further studies can be conducted to explore its potential as an anti-inflammatory and antioxidant agent. Another area of research could be to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders. Overall, this compound has shown great potential as a therapeutic agent and further research in this area can lead to the development of new and effective treatments for various diseases.

Synthesis Methods

2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone can be synthesized using a simple and efficient method. The most common method involves the reaction of 2,3-dihydroindole with quinoxaline-6-carbaldehyde in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

2,3-Dihydroindol-1-yl(quinoxalin-6-yl)methanone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.

Properties

IUPAC Name

2,3-dihydroindol-1-yl(quinoxalin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-17(20-10-7-12-3-1-2-4-16(12)20)13-5-6-14-15(11-13)19-9-8-18-14/h1-6,8-9,11H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHVDZVSPRGRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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